[3-(Hydroxymethyl)phenoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYXQNTUJQXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289024 | |
| Record name | [3-(hydroxymethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-88-3 | |
| Record name | NSC58597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3-(hydroxymethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hydroxymethyl Phenoxy Acetic Acid and Its Analogs
Classical and Modern Synthetic Routes to Access [3-(Hydroxymethyl)phenoxy]acetic acid
The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the ether linkage and manipulation of functional groups.
Multi-Step Synthesis Strategies from Diverse Precursors
A primary and versatile method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. nih.gov This reaction involves the nucleophilic substitution of a haloacetate, such as ethyl bromoacetate, by a phenoxide ion. nih.gov In the context of this compound, a plausible synthetic route commences with 3-hydroxybenzyl alcohol as the starting precursor.
The synthesis can be envisioned in a two-step process:
Etherification: 3-Hydroxybenzyl alcohol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the more acidic phenolic hydroxyl group, forming a phenoxide intermediate. scielo.br This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form the ether linkage, yielding ethyl [3-(hydroxymethyl)phenoxy]acetate.
Hydrolysis: The resulting ester, ethyl [3-(hydroxymethyl)phenoxy]acetate, is then subjected to hydrolysis, typically under basic conditions followed by acidification, to yield the final product, this compound. prepchem.com
An alternative multi-step strategy involves starting from 3-formylphenol. The initial step would be the Williamson ether synthesis with a haloacetate to form 2-(3-formylphenoxy)acetic acid. Subsequent reduction of the aldehyde group to a hydroxymethyl group would yield the target molecule. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), which is selective for aldehydes and ketones. masterorganicchemistry.comyoutube.com
A general procedure for the synthesis of phenoxyacetic acids from phenols involves dissolving the phenol (B47542) in a suitable solvent, adding a base to form the phenoxide, followed by the addition of chloroacetic acid and heating. scielo.br
| Precursor | Key Reactions | Intermediate Product | Final Product |
| 3-Hydroxybenzyl Alcohol | Williamson Ether Synthesis, Hydrolysis | Ethyl [3-(hydroxymethyl)phenoxy]acetate | This compound |
| 3-Formylphenol | Williamson Ether Synthesis, Aldehyde Reduction | 2-(3-Formylphenoxy)acetic acid | This compound |
Regioselective Functionalization Approaches
A key challenge in the synthesis of this compound from 3-hydroxybenzyl alcohol is achieving regioselective O-alkylation at the phenolic hydroxyl group over the benzylic alcohol. The phenolic hydroxyl group is significantly more acidic than the benzylic alcohol, allowing for selective deprotonation under basic conditions. pnnl.gov By carefully selecting the base and reaction conditions, the phenoxide can be formed preferentially, leading to the desired regioselective attack on the electrophilic haloacetate. The use of a base that is strong enough to deprotonate the phenol but not the alcohol is crucial for high selectivity.
Solid-Phase Synthesis Applications
While specific applications of this compound in solid-phase synthesis are not extensively documented, its isomer, 4-(Hydroxymethyl)phenoxyacetic acid (HMPA), is a widely utilized linker in solid-phase peptide synthesis (SPPS). peptide.comnih.govmedchemexpress.comadvancedchemtech.com The principles and applications of HMPA can be extrapolated to understand the potential utility of its meta-substituted counterpart.
Utilization of 4-(Hydroxymethyl)phenoxyacetic Acid (HMPA) as a Linker in Peptide Synthesis
HMPA is an acid-labile linker used in Fmoc-based solid-phase peptide synthesis to produce peptide acids. prepchem.compeptide.comnih.gov The linker is attached to an aminomethylated solid support, and the first amino acid is esterified to the hydroxymethyl group of the linker. peptide.com The peptide chain is then elongated. Upon completion of the synthesis, the peptide is cleaved from the resin using an acid, such as trifluoroacetic acid (TFA). prepchem.com
The HMPA linker is valued for its moderate acid lability, which allows for the removal of the peptide from the solid support under conditions that also cleave many common side-chain protecting groups. prepchem.com This often results in the direct formation of the unprotected peptide acid. prepchem.com
Derivatization and Attachment Chemistry for Solid Support Integration
The attachment of the HMPA linker to an amino-functionalized resin is typically achieved by standard peptide coupling methods. peptide.com This involves activating the carboxylic acid of the HMPA linker with a coupling agent, such as diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), before reacting it with the amino groups on the solid support. peptide.com
The first amino acid is then coupled to the hydroxymethyl group of the resin-bound linker. peptide.com This esterification can be catalyzed by reagents like N,N'-dimethyl-4-aminopyridine (DMAP). mdpi.com Any unreacted hydroxymethyl groups on the linker are often "capped" by acetylation to prevent them from interfering with the subsequent peptide synthesis steps. peptide.com
The chemistry of HMPA provides a clear blueprint for how this compound could be similarly employed as a linker in solid-phase synthesis, potentially offering different cleavage kinetics or other desirable properties due to the meta-substitution pattern.
Green Chemistry Principles in the Synthesis of Phenoxyacetic Acid Derivatives
The application of green chemistry principles to the synthesis of phenoxyacetic acid derivatives aims to reduce the environmental impact of these processes. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the improvement of reaction efficiency to minimize waste.
General strategies in green organic synthesis that are applicable to phenoxyacetic acid derivatives include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or solvent-free conditions. scielo.br The synthesis of some phenoxyacetic acids has been demonstrated in aqueous media. scielo.br
Catalysis: Employing catalytic methods to reduce the need for stoichiometric reagents, which often generate significant waste. This includes the use of phase-transfer catalysts in Williamson ether synthesis to improve efficiency and reduce the amount of solvent required.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. scielo.br
A patented method for synthesizing phenoxyacetic acid derivatives highlights a process that recycles the solvent and wastewater, achieving high yields and significantly reducing waste discharge. google.comwipo.int Such closed-loop systems represent a significant advancement in the green synthesis of this class of compounds.
Chemical Transformations and Derivatization of 3 Hydroxymethyl Phenoxy Acetic Acid
Reactivity of the Hydroxymethyl Group
The benzylic hydroxymethyl group in [3-(Hydroxymethyl)phenoxy]acetic acid is a primary alcohol, and as such, it can undergo a range of typical alcohol reactions. However, its reactivity is influenced by its position on the aromatic ring and the presence of the phenoxyacetic acid substituent.
Esterification and Etherification Reactions
The hydroxymethyl group can be converted to esters and ethers, providing a versatile handle for modifying the molecule's properties.
Esterification: The esterification of the benzylic alcohol can be achieved by reacting this compound with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate conditions. To prevent the competing esterification of the molecule's own carboxylic acid group, selective methods are required. One approach involves the use of protecting groups for the carboxylic acid functionality prior to esterification of the hydroxymethyl group. Alternatively, specific catalysts that favor the esterification of primary alcohols over carboxylic acids can be employed. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a common reagent for esterifying alcohols.
Etherification: The synthesis of ethers from the hydroxymethyl group can be accomplished through reactions like the Williamson ether synthesis. This would involve deprotonation of the hydroxymethyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Care must be taken to use a base that does not deprotonate the more acidic carboxylic acid. A milder approach involves acid-catalyzed condensation with an alcohol, though this can be prone to side reactions. Iron(III) chloride has been shown to catalyze the self-etherification of benzylic alcohols. acs.org
| Reaction | Reagents and Conditions | Product Type |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Benzyl (B1604629) ester |
| Esterification | Acyl chloride, Base (e.g., pyridine) | Benzyl ester |
| Etherification | Alkyl halide, Strong base (e.g., NaH) | Benzyl ether |
| Etherification | Alcohol, Acid catalyst (e.g., FeCl₃) | Benzyl ether |
Oxidation and Reduction Pathways
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid. Selective oxidation to the aldehyde, [3-formylphenoxy]acetic acid, can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents are known to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. organic-chemistry.org Manganese-based catalysts have also been reported for the selective oxidation of benzylic alcohols to aldehydes. rug.nl Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of the dicarboxylic acid, 3-(carboxymethoxy)benzoic acid, and potentially cleave the aromatic ring under harsh conditions.
Reduction: The hydroxymethyl group is already in a reduced state. Further reduction would involve hydrogenolysis to a methyl group, converting the molecule to (3-methylphenoxy)acetic acid. This transformation typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, or the use of strong reducing agents like lithium aluminum hydride in the presence of a Lewis acid.
| Transformation | Reagents and Conditions | Product |
| Selective Oxidation | PCC or DMP in CH₂Cl₂ | [3-Formylphenoxy]acetic acid |
| Full Oxidation | KMnO₄, heat | 3-(Carboxymethoxy)benzoic acid |
| Hydrogenolysis | H₂, Pd/C, high pressure/temp | (3-Methylphenoxy)acetic acid |
Formation of Quinone Methide Intermediates from Hydroxymethylphenyl Compounds
The presence of a hydroxymethyl group on a phenol (B47542) ring allows for the potential formation of a reactive intermediate known as a quinone methide. Although this compound is a phenoxy derivative rather than a true phenol, under certain conditions, particularly enzymatic or photochemical activation, related transformations could be envisaged. For a true hydroxymethylphenol, the formation of a quinone methide proceeds via the elimination of water. This process can be initiated by acid or base catalysis, or photochemically. chemrevlett.com The resulting quinone methide is a highly reactive Michael acceptor, susceptible to nucleophilic attack. While the ether linkage at the 3-position in this compound prevents the direct formation of a classic quinone methide, analogous reactive intermediates could potentially be formed through more complex reaction pathways, particularly in biological systems or under high-energy conditions.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group of this compound is a key site for derivatization, allowing for the formation of a variety of functional groups such as amides and esters.
Amidation and Esterification Reactions
Amidation: The carboxylic acid can be readily converted to amides by reaction with amines in the presence of a coupling agent. Common coupling agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. This reaction is fundamental in the synthesis of a wide range of biologically active molecules. researchgate.net
Esterification: The carboxylic acid group can be esterified by reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to a more reactive acyl derivative, such as an acyl chloride, followed by reaction with an alcohol. The direct Fischer esterification with a simple alcohol in the presence of a strong acid catalyst like sulfuric acid is a common method. chemguide.co.uk Given the presence of the hydroxymethyl group, intramolecular esterification to form a cyclic lactone is a possibility, although the formation of a seven-membered ring would be kinetically and thermodynamically less favored than intermolecular reactions under standard conditions. Selective esterification of the carboxylic acid in the presence of the benzylic alcohol can be achieved by utilizing the greater reactivity of the carboxylic acid towards certain reagents. For example, reaction with thionyl chloride will selectively form the acyl chloride from the carboxylic acid, which can then be reacted with an alcohol.
| Reaction | Reagents and Conditions | Product Type |
| Amidation | Amine, DCC/HOBt | Amide |
| Esterification | Alcohol, H₂SO₄ (Fischer) | Ester |
| Esterification | 1. SOCl₂ 2. Alcohol | Ester |
Decarboxylation Studies
The decarboxylation of aryloxyacetic acids, including phenoxyacetic acid derivatives, can be achieved under certain conditions, typically involving heat and sometimes a catalyst. The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of the reaction. For this compound, decarboxylation would lead to the formation of 3-(hydroxymethyl)anisole. This reaction generally requires high temperatures and may proceed via a free radical or an ionic mechanism. Studies on the oxidative decarboxylation of arylacetic acids have shown that these compounds can be converted to the corresponding aryl aldehydes or ketones. chemrevlett.comias.ac.in This transformation often involves metal catalysts or photoredox catalysis. The application of such methods to this compound could potentially lead to the formation of 3-hydroxybenzaldehyde (B18108) after subsequent oxidation of the hydroxymethyl group, although a complex mixture of products would be expected without careful control of the reaction conditions.
Modifications of the Phenoxy Moiety
The benzene (B151609) ring of the phenoxy group in this compound is susceptible to electrophilic attack and can be a site for the interconversion of its existing functional groups. The nature and position of the substituents on the ring play a crucial role in directing these transformations.
Functional Group Interconversions on the Aromatic Ring
The hydroxymethyl group on the aromatic ring is a key site for various functional group interconversions, allowing for the synthesis of a wide range of derivatives, including aldehydes, carboxylic acids, and halides.
Oxidation of the Hydroxymethyl Group:
The selective oxidation of the benzylic alcohol in this compound can yield the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.
To Aldehyde: The selective oxidation of benzylic alcohols to aldehydes can be challenging as over-oxidation to the carboxylic acid can occur. However, specific reagents and conditions have been developed for this transformation. For instance, a dicopper(II) pyrazole (B372694) complex has been shown to be a shape-selective catalyst for the oxidation of benzylic alcohols to aldehydes. ru.nl Another method involves the use of catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like manganese(III) acetate, which can selectively oxidize benzylic alcohols. nih.gov The oxidation of benzyl alcohol and its para-substituted derivatives to the corresponding benzaldehyde (B42025) has also been achieved with high selectivity using acidified dichromate in an aqueous acetic acid medium. orientjchem.org
To Carboxylic Acid: Stronger oxidizing agents will typically convert the hydroxymethyl group directly to a carboxylic acid.
Interactive Data Table: Oxidation of Benzylic Alcohols
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Benzyl alcohol | Acidified K₂Cr₂O₇, acetic acid/water | Benzaldehyde | >85% | orientjchem.org |
| Electron-rich benzylic alcohols | DDQ (cat.), Mn(OAc)₃ | Corresponding carbonyls | High | nih.gov |
| 3,5-Dihydroxybenzyl alcohol | Dicopper(II) pyrazole complex | 3,5-Dihydroxybenzaldehyde | - | ru.nl |
Conversion of the Hydroxymethyl Group to a Halomethyl Group:
The hydroxymethyl group can be converted to a halomethyl group, which is a versatile intermediate for further nucleophilic substitution reactions. A common method for this transformation is the use of triphenylphosphine (B44618) (PPh₃) and a halogen source like N-bromosuccinimide (NBS) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This reaction proceeds rapidly at room temperature. rsc.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating Structural Determinants of Biological Efficacy for Phenoxyacetic Acid Derivatives
The biological efficacy of phenoxyacetic acid derivatives is largely governed by the substituents on the phenyl ring. For instance, in the context of herbicidal activity, the presence of specific groups at certain positions can mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant. mdpi.com Similarly, for anti-inflammatory applications, where the target is often cyclooxygenase (COX) enzymes, the substitution pattern dictates the selectivity and potency of inhibition. nih.gov
Research into various derivatives has highlighted the importance of both electronic and steric factors. For example, the introduction of halogen atoms or methyl groups can significantly alter the activity profile. mdpi.com The hydroxymethyl group in [3-(Hydroxymethyl)phenoxy]acetic acid introduces a polar, hydrogen-bonding capable moiety which can significantly influence its interaction with biological receptors compared to unsubstituted or differently substituted analogs.
Conformational Analysis and Molecular Recognition
Theoretical calculations and X-ray crystallography studies on phenoxyacetic acid derivatives have shown that they can exist in different conformations, often described as synclinal or antiperiplanar. researchgate.net The specific conformation adopted by this compound would be influenced by intramolecular hydrogen bonding involving the hydroxymethyl and carboxylic acid groups, as well as by interactions with its molecular environment. This preferred conformation plays a pivotal role in molecular recognition, the process by which it selectively binds to a receptor's active site. The ability to form specific hydrogen bonds and engage in favorable steric and electronic interactions is fundamental to its biological activity.
Impact of Positional Isomerism (e.g., 2-, 3-, 4-hydroxymethyl) on Activity Profiles
The position of the hydroxymethyl group on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—is expected to have a profound impact on the activity profile of the molecule. While direct comparative studies on the biological efficacy of these specific isomers are limited in the available scientific literature, the principles of medicinal chemistry allow for well-founded postulations.
The ortho-isomer, [2-(Hydroxymethyl)phenoxy]acetic acid, may exhibit distinct properties due to the proximity of the hydroxymethyl group to the ether linkage and the carboxylic acid side chain. This proximity could lead to strong intramolecular hydrogen bonding, which would restrict the molecule's conformational freedom and alter its interaction with biological targets.
The meta-position, as in the title compound This compound , places the substituent further from the ether linkage, potentially allowing for greater conformational flexibility compared to the ortho-isomer. Its electronic influence on the phenoxy ring would differ from that of the other isomers, which could translate to different binding affinities for various receptors.
Table 1: Physicochemical Properties of Hydroxymethyl-substituted Phenoxyacetic Acid Isomers
| Compound Name | Isomer Position | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | meta | C₉H₁₀O₄ | 182.17 | 0.5 | 2 | 4 |
| [4-(Hydroxymethyl)phenoxy]acetic acid | para | C₉H₁₀O₄ | 182.17 | - | - | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models are valuable for predicting the activity of new compounds and for understanding the molecular properties that are most influential for a desired biological effect.
QSAR models can be developed to predict how a molecule like this compound might interact with specific biological targets. For instance, models for herbicidal activity might predict binding to auxin-binding proteins, while models for anti-inflammatory activity could predict interactions with COX enzymes. These predictions are based on the physicochemical properties of the molecule, which are represented by molecular descriptors. While specific QSAR models for this compound are not extensively documented, general models for phenoxyacetic acids suggest that properties like lipophilicity, electronic parameters, and steric factors are key determinants of activity. nih.govmdpi.com In silico methods can be employed to predict potential biological targets by comparing the structural and chemical features of the compound against databases of known bioactive molecules. nih.gov
A wide range of molecular descriptors can be calculated in silico to represent the structural and physicochemical properties of a molecule. These descriptors are the foundation of QSAR models and are crucial for understanding structure-activity relationships. For this compound, important descriptors would include:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electronegative oxygen atoms and the aromatic ring will significantly influence these properties.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. The position of the hydroxymethyl group is a key steric feature.
Hydrophobicity descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common measure of lipophilicity, which affects a drug's ability to cross cell membranes.
Reliable QSAR models often indicate that lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key properties that determine the biological efficacy of phenoxyacetic acid derivatives. mdpi.com
Table 2: Calculated Molecular Descriptors for this compound
| Descriptor | Value |
| Molecular Weight | 182.17 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 182.05790880 |
| Heavy Atom Count | 13 |
| Complexity | 169 |
Data sourced from LookChem. lookchem.com
Biological and Biochemical Investigations of 3 Hydroxymethyl Phenoxy Acetic Acid and Its Analogs Non Human, in Vitro, Mechanistic
Evaluation in Plant Biology Systems
The study of phenoxyacetic acids in plant biology is well-established, particularly concerning their role as synthetic auxins. These compounds are structurally similar to the natural plant hormone indole-3-acetic acid (IAA), enabling them to influence plant growth and development. unl.edupressbooks.pub
Phenoxyacetic acid derivatives are recognized as synthetic auxin herbicides, designed to mimic the natural plant hormone indole-3-acetic acid (IAA). nih.govresearchgate.net This structural resemblance allows them to bind to auxin receptors and elicit physiological responses. unl.edupressbooks.pub At low concentrations, these compounds can act as plant growth regulators, stimulating cell elongation. unl.edupressbooks.pub However, at higher concentrations, they become phytotoxic, causing uncontrolled and disorganized growth that ultimately leads to the death of sensitive plants. unl.edupressbooks.pub This dual dose-response pattern is a hallmark of auxinic herbicides. unl.edu
The herbicidal action is a result of disrupting the normal hormonal balance within the plant. The synthetic auxins are generally more resistant to degradation by the plant's metabolic processes than the natural hormone IAA. This persistence leads to a continuous stimulation of auxin-responsive genes, overwhelming the plant's ability to regulate its growth. The resulting epinasty (downward bending of leaves), stem twisting, and tissue proliferation are classic symptoms of auxinic herbicide injury. The selectivity observed, particularly the effective control of broadleaf weeds in grass crops, is often attributed to differences in translocation, metabolism, and the absence of a vascular cambium in tolerant grass species. pressbooks.pub
The primary mode of action for phenoxyacetic acids is the disruption of auxin signaling pathways. nih.gov Auxin perception and signaling is a complex process involving several key protein families. The central mechanism involves the synthetic auxin binding to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. nih.govresearchgate.net
This binding event targets the Aux/IAA repressor for degradation via the ubiquitin-proteasome pathway. The removal of the repressor protein liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, activating their transcription. nih.gov This leads to the downstream effects of cell elongation, division, and differentiation. Synthetic auxins like phenoxyacetic acids exploit this natural pathway, but their stability leads to a persistent and unregulated activation of these processes, causing the phytotoxic effects seen in sensitive species. nih.govresearchgate.net
Antimicrobial and Antifungal Efficacy in In Vitro Models
Derivatives of phenoxyacetic acid have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. researchgate.net In vitro studies are crucial for determining the intrinsic antimicrobial potential of these compounds.
Phenylacetic acid, a related compound, has demonstrated notable antifungal activity. nih.gov Studies have shown its effectiveness against significant plant pathogens. For instance, it completely inhibited the growth of Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani at concentrations between 10 and 50 µg/ml. nih.gov Its efficacy in inhibiting the spore germination and hyphal growth of P. capsici was comparable to the commercial fungicide metalaxyl. nih.gov Similarly, acetic acid itself has a long history of use as an antiseptic and disinfectant, showing a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria, including problematic strains like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov Other phenolic derivatives, such as vanillin (B372448) and cinnamic acid, have also shown potent inhibitory effects against food-spoilage yeasts. mdpi.com
| Compound | Target Organism | Observed Effect | Effective Concentration | Source |
|---|---|---|---|---|
| Phenylacetic Acid | Pythium ultimum | Complete growth inhibition | 10-50 µg/ml | nih.gov |
| Phenylacetic Acid | Phytophthora capsici | Complete growth inhibition | 10-50 µg/ml | nih.gov |
| Phenylacetic Acid | Rhizoctonia solani | Complete growth inhibition | 10-50 µg/ml | nih.gov |
| Acetic Acid (3%) | Pseudomonas aeruginosa | Excellent bactericidal effect | 3% | nih.gov |
| Acetic Acid (3%) | Acinetobacter baumannii | Excellent bactericidal effect | 3% | nih.gov |
| Vanillin | Spoilage Yeasts (e.g., D. hansenii) | High antimicrobial activity | MIC: 500 µg/mL - 2 mg/mL | mdpi.com |
| Cinnamic Acid | Spoilage Yeasts | High antimicrobial activity | MIC: 500 µg/mL - 2 mg/mL | mdpi.com |
Antioxidant Activity Assessment
Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. nih.gov Phenoxyacetic acids and their derivatives have been evaluated in various in vitro assays to quantify this potential. researchgate.net
Research into novel phenoxy acetyl carboxamides has shown that these derivatives can exhibit significant antioxidant activity. researchgate.net For example, certain synthesized compounds bearing piperidine (B6355638) and substituted piperidinone moieties demonstrated notable radical scavenging ability in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. researchgate.net Other studies focusing on a range of phenolic acids found that compounds with catechol or methoxyphenol structures, such as 3,4-dihydroxyphenylacetic acid and vanillic acid, displayed distinct antioxidant activity by suppressing ultra-weak photon emission in a Fenton reaction system (Fe2+-EGTA-H2O2). mdpi.com This activity is due to their ability to react with and inactivate hydroxyl (•OH) and superoxide (B77818) (O2−) radicals. mdpi.com
| Compound Class/Specific Compound | Assay/System | Key Finding | Source |
|---|---|---|---|
| Phenoxy Acetyl Carboxamides | DPPH and ABTS radical scavenging | Compounds with piperidine moieties exhibited significant antioxidant activity. | researchgate.net |
| 3,4-Dihydroxyphenylacetic Acid | Fe2+-EGTA-H2O2 System (UPE) | Highest antioxidant activity (strong suppression of photon emission). | mdpi.com |
| Vanillic Acid | Fe2+-EGTA-H2O2 System (UPE) | Moderate suppression of photon emission. | mdpi.com |
| Caffeic Acid | Fe2+-EGTA-H2O2 System (UPE) | Moderate suppression of photon emission. | mdpi.com |
Modulation of Enzyme and Receptor Systems
Beyond their effects in plant and microbial systems, phenoxyacetic acid derivatives have been synthesized and tested for their ability to interact with specific mammalian receptor systems.
A significant area of investigation has been the development of phenoxyacetic acid derivatives as antagonists of the gastrin/cholecystokinin-B (CCK-B) receptor. nih.govnih.gov The CCK-B receptor, found primarily in the brain and stomach, is involved in anxiety, pain perception, and the secretion of gastric acid. wikipedia.org Antagonists that block this receptor have potential therapeutic applications.
In one study, a novel series of phenoxyacetic acid derivatives was synthesized and evaluated for their binding affinity to human gastrin/CCK-B receptors. nih.gov The research found that specific structural modifications led to potent and selective antagonists. For example, the compound DZ-3514 exhibited high affinity for gastrin/CCK-B receptors and high selectivity over the related CCK-A receptor subtype. nih.gov Another study aimed to improve the biological characteristics of a lead compound by replacing a specific moiety with various alkyl chains, which resulted in several derivatives with a significant increase in receptor binding affinity. nih.gov
| Compound | Target Receptor | Activity | Key Finding | Source |
|---|---|---|---|---|
| DZ-3514 (20k) | Human Gastrin/CCK-B | Antagonist | Exhibited high binding affinity and high selectivity over CCK-A receptors. | nih.gov |
| Compound 22c | Human Gastrin/CCK-B | Antagonist | Showed high affinity for human gastrin receptors. | nih.gov |
| Compound 22h | Human Gastrin/CCK-B | Antagonist | Exhibited high affinity for human gastrin receptors and potency in a gastric acid secretion model. | nih.gov |
Studies on Other Enzyme Inhibition or Activation Mechanisms
While direct enzymatic studies on [3-(Hydroxymethyl)phenoxy]acetic acid are not extensively documented in publicly available literature, research on analogous structures, particularly phenoxyacetic acid and phenylacetic acid derivatives, provides insights into potential enzyme inhibitory activities.
One area of investigation has been the effect of such compounds on enzymes involved in biosynthetic pathways. For instance, studies on Penicillium chrysogenum have examined the impact of phenylacetic acid (PAA) analogs on key enzymes in penicillin biosynthesis: isopenicillin N synthase (IPNS) and acyl-CoA:6-aminopenicillanic acid acyltransferase (AT). Research has shown that while substitutions such as hydroxyl, methyl, or methoxy (B1213986) groups on the phenyl ring of PAA did not inhibit these enzymes, the introduction of halogen atoms (chlorine or bromine) at positions 3 and/or 4 resulted in strong inhibition of both IPNS and AT. nih.gov Fluorine substitutions also led to inhibition, although to a lesser degree. nih.gov This suggests that the electronic properties and size of the substituent on the phenoxy ring are critical for interaction with the enzyme's active site.
Another relevant class of enzymes is the cyclooxygenases (COX), which are key to prostaglandin (B15479496) synthesis. Certain phenoxyacetic acid derivatives have been designed and evaluated as selective COX-2 inhibitors. nih.gov The selectivity for COX-2 over COX-1 is a significant goal in the development of anti-inflammatory agents. The structural basis for this selectivity often lies in the ability of the inhibitor to interact with a specific side pocket present in the COX-2 enzyme but not in COX-1. nih.gov For example, a series of novel phenoxyacetic acid derivatives showed significant COX-2 inhibitory potential, with some compounds exhibiting greater potency than the reference drug mefenamic acid. nih.gov
The table below summarizes findings on the enzyme inhibitory activities of compounds analogous to this compound.
| Enzyme | Test System | Analog Class | Key Findings |
| Isopenicillin N synthase (IPNS) | Penicillium chrysogenum cell-free extracts | Halogenated Phenylacetic Acids | Strong inhibition by 3- and 4-chloro and bromo derivatives. nih.gov |
| Acyl-CoA:6-APA acyltransferase (AT) | Penicillium chrysogenum cell-free extracts | Halogenated Phenylacetic Acids | Strong inhibition by 3- and 4-chloro and bromo derivatives. nih.gov |
| Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | Novel Phenoxyacetic Acid Derivatives | Certain derivatives showed significant selective inhibition, with IC50 values in the nanomolar range. nih.gov |
Biochemical Interactions and Pathways
DNA Alkylation Mechanisms by Related Quinone Methide Intermediates
The chemical structure of this compound, featuring a hydroxymethyl group on a phenol-like ring, suggests a potential for metabolic activation to a reactive intermediate known as a quinone methide. Quinone methides are highly electrophilic molecules that can be formed from the oxidation of phenolic compounds, including those with alkyl or hydroxymethyl substituents. These intermediates are implicated in the biological activity of various natural products and synthetic compounds.
The bioactivation process typically involves the enzymatic oxidation of the parent phenol (B47542). For a compound like this compound, the hydroxymethyl group could be oxidized to form a p-quinone methide. These intermediates are potent Michael acceptors and readily react with cellular nucleophiles, most notably DNA.
The primary mechanism of DNA damage by quinone methides is alkylation. In vitro studies with quinone methides derived from other 4-alkylphenols have demonstrated that they can form adducts with various nucleophilic sites on DNA bases. The most common targets for alkylation are the exocyclic amino groups of purine (B94841) bases, specifically deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA).
The specific sites of DNA alkylation by a quinone methide derived from 2,6-di-tert-butyl-4-methylphenol (BHT), a well-studied model compound, are detailed in the table below.
| DNA Base | Alkylation Site | Adduct Stability |
| Deoxyguanosine (dG) | N²-position | Stable |
| Deoxyguanosine (dG) | 1-position | Stable |
| Deoxyguanosine (dG) | 7-position | Labile (can lead to depurination) |
| Deoxyadenosine (dA) | N⁶-position | Stable |
| Deoxycytidine (dC) | N⁴-position | Stable |
| Deoxycytidine (dC) | 3-position | Labile |
| Thymidine (T) | 3-position | Stable |
This reactivity with DNA forms the basis for the cytotoxic and, in some cases, antitumor properties of compounds that can generate quinone methide intermediates. The formation of DNA adducts can disrupt DNA replication and transcription, ultimately leading to cell death. The reversible nature of some quinone methide reactions also allows for dynamic interactions with DNA, including the potential for cross-linking.
Studies on Metabolite Formation in Non-Human Systems
In vitro metabolism studies are crucial for identifying potential metabolites and understanding the enzymes involved in the biotransformation of a compound. These studies typically utilize subcellular fractions from the liver, such as microsomes or S9 fractions, or intact cells like hepatocytes, from various species.
For phenoxy-containing compounds, metabolic pathways often involve modifications to both the phenoxy ring and the side chain. In vitro metabolism studies of phenoxypropoxybiguanide analogues in human liver microsomes revealed several key metabolic transformations. These included the formation of an active dihydrotriazine metabolite through cyclization, as well as desalkylation of the side chain and multiple hydroxylation reactions on the aromatic ring.
The primary enzymes responsible for these transformations are the cytochrome P450 (CYP) monooxygenases, which are abundant in liver microsomes. These enzymes catalyze a variety of oxidative reactions. In addition to CYPs, other enzyme systems can be involved. For instance, the acetic acid side chain of this compound could potentially undergo conjugation reactions, which are phase II metabolic pathways.
Based on the metabolism of analogous compounds, potential in vitro metabolic pathways for this compound in non-human systems could include:
Oxidation of the hydroxymethyl group: This could lead to the formation of an aldehyde and subsequently a carboxylic acid.
Aromatic hydroxylation: Introduction of additional hydroxyl groups onto the phenyl ring.
Conjugation: The carboxylic acid moiety or the hydroxymethyl group could undergo glucuronidation or sulfation.
These potential pathways are inferred from studies on structurally related molecules and would require direct experimental verification for this compound.
Computational and Theoretical Chemistry of 3 Hydroxymethyl Phenoxy Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. scienceopen.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a basis for predicting its behavior. scienceopen.comrsc.org For [3-(Hydroxymethyl)phenoxy]acetic acid, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties. physchemres.orgmdpi.com
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
Electronic structure analysis focuses on the arrangement of electrons within the molecule, which is crucial for determining its stability and reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. physchemres.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would likely be distributed across the carboxylic acid group, which acts as an electron-accepting moiety.
Table 1: Illustrative Frontier Molecular Orbital Data This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are hypothetical as specific calculations for this compound are not publicly available.
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.3 |
Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). mdpi.comnih.gov The MEP provides a visual representation of the charge landscape, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). mdpi.com In this compound, the oxygen atoms of the carboxyl and hydroxyl groups would exhibit significant negative electrostatic potential, making them sites for electrophilic attack and hydrogen bond donation. The hydrogen atoms of these groups would show positive potential. mdpi.comnih.gov
Reactivity Descriptors and Reaction Pathway Modeling
Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. physchemres.org These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). physchemres.org
Electronegativity (χ): Measures the ability of the molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.
Table 2: Global Reactivity Descriptors This table outlines the formulas used to calculate key reactivity descriptors from ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
| Descriptor | Formula |
| Electronegativity (χ) | (I + A) / 2 |
| Chemical Hardness (η) | (I - A) / 2 |
| Global Softness (S) | 1 / (2η) |
| Electrophilicity Index (ω) | χ² / (2η) |
Reaction Pathway Modeling: Quantum chemical calculations are instrumental in modeling potential reaction pathways. rsc.org By locating transition state structures and calculating activation energies (Ea), researchers can predict the most favorable mechanisms for chemical reactions. nih.gov For this compound, this could involve modeling its synthesis, decomposition, or its interaction with biological targets. Such studies provide invaluable insights that can guide experimental efforts in synthetic chemistry and drug development. rsc.org
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of molecules in various environments, such as in an aqueous solution. mdpi.complos.org
In Silico Screening and Virtual Library Design
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those with a high likelihood of having a desired biological activity. nih.govresearchgate.net This approach accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing.
For this compound, in silico methods could be used in several ways:
Virtual Library Design: A virtual library could be created by computationally modifying the structure of this compound. For instance, different substituents could be added to the phenyl ring or the side chains could be altered. This library of derivatives can then be screened against a specific biological target, such as an enzyme or receptor. nih.gov
Pharmacophore Modeling: If a known active ligand for a target is available, a pharmacophore model can be built based on its key features (e.g., hydrogen bond donors/acceptors, hydrophobic regions). nih.gov This model can then be used to screen libraries to find other molecules, like derivatives of this compound, that match these essential features.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, estimating the binding affinity. researchgate.net Derivatives of this compound could be docked into the active site of a target protein to identify which modifications lead to the most stable interactions. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. nih.govrsc.org
Infrared (IR) and Raman Spectra: The vibrational frequencies of a molecule can be computed using DFT. nih.gov These calculated frequencies correspond to the peaks observed in experimental IR and Raman spectra. By comparing the computed spectrum with the experimental one, assignments of specific vibrational modes (e.g., C=O stretch, O-H bend) can be confirmed. Computational analysis can also help resolve ambiguities in experimental spectra that may arise from overlapping peaks or impurities. nih.gov
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using quantum mechanical methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculations provide theoretical chemical shifts for ¹H and ¹³C atoms, which are critical for confirming the molecular structure. Comparing theoretical and experimental shifts can provide a high degree of confidence in the structural assignment of a synthesized compound. nih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations can predict the λmax values and help understand the nature of the electronic transitions involved (e.g., π → π* transitions). researchgate.net
Advanced Analytical Methodologies for 3 Hydroxymethyl Phenoxy Acetic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and properties of [3-(Hydroxymethyl)phenoxy]acetic acid. These techniques provide detailed information on the compound's atomic connectivity, functional groups, and electronic nature.
Advanced NMR Spectroscopic Applications for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals in the ¹H NMR spectrum of this compound are expected for the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the precise arrangement of atoms. rsc.orgresearchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. researchgate.net For this compound, distinct signals are anticipated for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon adjacent to the ether oxygen, and the methylene carbon of the hydroxymethyl group. The chemical shifts of these carbons provide valuable information about their electronic environment. chemicalbook.com
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 |
| Aromatic (Ar-H) | 6.5 - 8.0 | 110 - 160 |
| Methylene (O-CH₂-COOH) | 4.5 - 5.0 | 65 - 75 |
| Methylene (Ar-CH₂-OH) | 4.0 - 4.5 | 60 - 70 |
| Hydroxyl (CH₂-OH) | Variable | - |
| Note: Predicted values are general ranges and can be influenced by solvent and other experimental conditions. |
Vibrational Spectroscopy (IR, Raman, FT-Raman) for In-Process Monitoring and Structural Analysis
Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint of this compound by probing its vibrational modes. wiley.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. rsc.orgnist.gov Key characteristic absorption bands for this compound include:
A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A sharp C=O stretching vibration from the carboxylic acid group, usually appearing around 1700-1760 cm⁻¹. researchgate.net
C-O stretching vibrations from the ether linkage and the alcohol group.
Aromatic C-H and C=C stretching vibrations. chemicalbook.com
Raman and FT-Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. researchgate.netnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra can provide clear signals for the aromatic ring vibrations and the carbon backbone. FT-Raman spectroscopy, which uses a near-infrared laser, can reduce fluorescence issues that may arise in conventional Raman spectroscopy. These techniques are valuable for in-process monitoring as they are non-destructive and can often be used with fiber optic probes for real-time analysis. mdpi.comresearchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | Weak |
| Carboxylic Acid (C=O) | Stretching | 1700-1760 | Medium |
| Aromatic Ring (C=C) | Stretching | 1450-1600 | Strong |
| Ether (C-O-C) | Asymmetric Stretching | 1200-1300 | Medium |
| Alcohol (O-H) | Stretching | 3200-3600 (broad) | Weak |
| Note: Frequencies and intensities can vary based on the physical state of the sample and intermolecular interactions. |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions associated with the aromatic system. The presence of the hydroxymethyl and carboxymethyl ether substituents on the aromatic ring can influence the wavelength and intensity of these absorptions. The position of the absorption maxima (λ_max) can be affected by the solvent polarity. This technique is often used for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law. researchgate.net
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative determination. nih.govresearchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier), is commonly employed. researchgate.net
The compound is separated from related substances based on differences in their polarity and interaction with the stationary phase. A UV detector is typically used for detection, set at a wavelength where the compound exhibits strong absorbance. helixchrom.com By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately quantified. Method validation ensures the linearity, accuracy, precision, and specificity of the analysis. cnrs.fr
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), its volatile derivatives can be analyzed using GC coupled with Mass Spectrometry (GC-MS). mdpi.commdpi.comscienceopen.com Derivatization, for instance by esterification of the carboxylic acid and silylation of the hydroxyl group, is necessary to increase the compound's volatility and thermal stability.
Once derivatized, the compound is introduced into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. The mass spectrum shows the molecular ion of the derivative and characteristic fragmentation patterns, which can be used for structural confirmation and identification of trace-level impurities. nih.govresearchgate.net
Biomimetic Chromatography for Lipophilicity and Permeability Profiling
Biomimetic chromatography is a powerful high-performance liquid chromatography (HPLC) technique that utilizes stationary phases designed to mimic biological environments. nih.gov This methodology provides crucial insights into a compound's potential in vivo behavior by estimating its lipophilicity and permeability. nih.govresearchgate.net For a molecule like this compound, these properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The stationary phases often consist of immobilized artificial membranes (IAMs) or proteins like human serum albumin (HSA), allowing for the measurement of interactions that govern a drug's journey through the body. nih.govmdpi.comnih.gov
The core principle of biomimetic chromatography involves measuring the retention time of a compound on these specialized columns. chromatographyonline.com The retention behavior is then used to calculate indices that correlate with key biological parameters. For instance, IAM chromatography, which uses stationary phases with covalently bonded phospholipids, is considered a valuable tool for predicting membrane permeability and is often seen as an alternative to traditional octanol-water partition coefficient (log P) measurements. researchgate.net The interaction with an IAM surface can provide a more nuanced understanding of how a compound like this compound, with its mix of polar (hydroxyl, carboxylic acid) and nonpolar (aromatic ether) functionalities, will partition into biological membranes. nih.govresearchgate.net
Studies on related phenoxyacetic acid congeners have demonstrated that lipophilicity and the presence of hydrogen bond donors and acceptors are key factors influencing their permeation through biological membranes. mdpi.com It is anticipated that this compound, being moderately lipophilic with both hydrogen bond donor (hydroxyl) and acceptor (ether and carboxyl oxygens) sites, would exhibit significant interactions in biomimetic systems. The data derived from such analyses are instrumental in early drug discovery for ranking and selecting compounds with favorable pharmacokinetic profiles. researchgate.net
Table 1: Illustrative Biomimetic Chromatographic Parameters for this compound
This table presents hypothetical, yet scientifically plausible, data for this compound based on the principles of biomimetic chromatography and the known behavior of similar aromatic acids.
| Parameter | Stationary Phase | Mobile Phase Conditions | Expected Value/Range | Significance |
| Chromatographic Hydrophobicity Index (CHI) | C18 | Acetonitrile/Water Gradient (pH 7.4) | 20 - 40 | Measures lipophilicity under reversed-phase conditions, analogous to log D. |
| IAM Capacity Factor (log kIAM) | Immobilized Artificial Membrane (IAM.PC.DD2) | Isocratic, PBS buffer/Acetonitrile | 0.5 - 1.5 | Indicates strength of interaction with a phospholipid monolayer, predicting membrane affinity and permeability. researchgate.net |
| HSA Binding Percentage (%HSA) | Human Serum Albumin (HSA) | Phosphate Buffered Saline (PBS, pH 7.4) | 50% - 75% | Estimates the extent of binding to the primary transport protein in plasma, affecting distribution and availability. nih.gov |
Note: The values in this table are illustrative and represent expected outcomes for a compound with the structure of this compound based on published data for analogous compounds.
Mass Spectrometric Applications
Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization and confirmation of chemical compounds. scielo.br For this compound, MS methodologies, particularly when coupled with liquid chromatography (LC-MS), provide definitive molecular weight information and detailed structural insights through fragmentation analysis. nih.govcreative-proteomics.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. globethesis.com It typically generates intact molecular ions with minimal in-source fragmentation, making it ideal for accurate molecular weight determination. globethesis.com The analysis is commonly performed in the negative ion mode due to the acidic nature of the carboxylic acid group, which readily loses a proton to form a stable carboxylate anion, [M-H]⁻. scielo.brresearchgate.net The theoretical monoisotopic mass of the neutral molecule is 182.058 g/mol , and ESI-MS would be expected to show a prominent ion at m/z 181.050.
While ESI is a soft technique, some fragmentation can be induced in the ion source by increasing the cone voltage. For this compound, the most anticipated initial fragmentation in negative ion mode is the neutral loss of carbon dioxide (CO₂) from the carboxylate group, a characteristic fragmentation for deprotonated phenolic and carboxylic acids. scielo.brresearchgate.net This would result in a fragment ion at m/z 137.060.
Table 2: Predicted ESI-MS Data for this compound in Negative Ion Mode
| Ion Species | Formula | Calculated m/z | Description |
| [M-H]⁻ | C₉H₉O₄⁻ | 181.0506 | Deprotonated molecular ion; primary ion observed. |
| [M-H-CO₂]⁻ | C₈H₉O₂⁻ | 137.0608 | Fragment resulting from the neutral loss of carbon dioxide (44 Da) from the parent ion. scielo.br |
| [2M-H]⁻ | C₁₈H₁₉O₈⁻ | 363.1089 | Dimer ion, sometimes observed at higher concentrations. |
Note: Calculated m/z values are for the monoisotopic masses.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Linker Cleavage Studies
Tandem mass spectrometry (MS/MS) provides a much deeper level of structural detail by isolating an ion of interest (a precursor ion) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. nih.gov This technique is crucial for unequivocally confirming the structure of this compound and for studying the stability of its various chemical bonds, such as the ether linkage.
For the deprotonated molecular ion ([M-H]⁻, m/z 181.05), MS/MS analysis would involve selecting this ion and fragmenting it. The resulting product ion spectrum would serve as a structural fingerprint. The fragmentation pathways of related aromatic acids and ethers suggest several predictable cleavage patterns. miamioh.eduscribd.com The primary fragmentation would likely be the loss of CO₂ (m/z 137.06), as seen in the source. Further fragmentation of the m/z 137 ion could involve the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the hydroxymethyl group, yielding an ion at m/z 107.05. Cleavage of the ether bond, a key structural feature, could also occur, leading to characteristic phenoxide-type ions. scribd.com These specific fragmentation patterns allow for the unambiguous identification of the compound and differentiation from its isomers. nih.gov
Table 3: Predicted MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 181.05 | 137.06 | CO₂ (44.00 Da) | Loss of carbon dioxide from the carboxylic acid group. |
| 181.05 | 121.03 | H₂O + CO₂ (62.00 Da) | Consecutive loss of water and carbon dioxide. |
| 137.06 | 107.05 | CH₂O (30.01 Da) | Loss of formaldehyde from the hydroxymethyl group. |
| 137.06 | 93.03 | C₂H₄O (44.03 Da) | Cleavage of the ether linkage. |
Note: This table outlines the most probable high-intensity fragmentation pathways based on established chemical principles for the functional groups present in the molecule.
The Chemical Compound this compound: A Review of Its Potential Applications and Future Research Directions
The chemical compound this compound, a derivative of phenoxyacetic acid, holds a unique structural position with its dual functional groups—a carboxylic acid and a hydroxymethyl group—on a phenoxy backbone. This bifunctionality makes it a subject of interest for various chemical and industrial applications. This article explores the potential applications and future research avenues for this specific compound, focusing on its role as a synthetic intermediate, its applications in combinatorial chemistry, agrochemical design, materials science, and as a tool for biochemical research.
Potential Applications and Future Research Directions
The distinct chemical architecture of [3-(Hydroxymethyl)phenoxy]acetic acid, featuring both an acidic carboxyl group and a reactive hydroxymethyl group, positions it as a versatile building block in several scientific and industrial domains.
The presence of two reactive sites in this compound makes it a valuable intermediate in organic synthesis. The carboxylic acid moiety can readily undergo esterification or amidation reactions, while the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or be converted into a leaving group for nucleophilic substitution. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, enabling the synthesis of a wide array of more complex chemical entities.
The general class of phenoxyacetic acids is utilized in the manufacturing of pharmaceuticals, pesticides, and dyes. For instance, derivatives of phenoxyacetic acid have been synthesized to create compounds with potential antibacterial activity. While specific research on this compound as a starting material for novel drugs is not extensively documented, its structure is analogous to other phenoxyacetic acid derivatives that have been investigated for various medicinal purposes, including as potential FFA1 agonists for type 2 diabetes and as selective COX-2 inhibitors.
Table 1: Key Reactions for this compound as a Synthetic Intermediate
| Functional Group | Reaction Type | Potential Products |
| Carboxylic Acid | Esterification | Esters |
| Carboxylic Acid | Amidation | Amides |
| Hydroxymethyl | Oxidation | Aldehydes, Carboxylic Acids |
| Hydroxymethyl | Nucleophilic Substitution | Ethers, Halides |
In the fields of combinatorial chemistry and solid-phase synthesis, linkers and scaffolds are fundamental tools for the generation of large libraries of compounds for drug discovery and other applications. The bifunctional nature of this compound makes it a candidate for such applications. One functional group, for example the carboxylic acid, could be used to attach the molecule to a solid support, while the other functional group, the hydroxymethyl group, would be available for further chemical transformations.
The isomeric compound, 4-(Hydroxymethyl)phenoxyacetic acid, is utilized as a linkage agent in solid-phase peptide synthesis. This suggests a potential, though not explicitly documented, role for the 3-isomer in similar applications. The ability to create a stable linkage to a solid phase while presenting another reactive handle for diversification is a key attribute for a successful linker.
Phenoxyacetic acid derivatives have a long history in the agrochemical industry, with 2,4-Dichlorophenoxyacetic acid being a widely known herbicide and plant growth regulator. The structural motif of phenoxyacetic acid is a key component in many herbicidal compounds. Research has been conducted on the synthesis of various phenoxyacetic acid derivatives as potential pesticides.
While direct studies on the agrochemical properties of this compound are not prominent in publicly available literature, related compounds have been investigated. For example, hydroxyphenoxyacetic acids have been used as intermediates in the synthesis of herbicides. This suggests that this compound could serve as a precursor for new plant protection agents. Its structural features could be modified to optimize for target specificity and efficacy.
Monomers with two functional groups are the building blocks for a wide variety of polymers. This compound, with its hydroxyl and carboxylic acid groups, can theoretically act as an A-B type monomer for the synthesis of polyesters through self-condensation. The resulting polymers would possess aromatic ether linkages in their backbone, which could impart specific thermal and mechanical properties.
The specific use of this compound as a monomer is not extensively detailed in current research. However, the general principle of using bifunctional aromatic compounds in polymer synthesis is well-established. Future research could explore the polymerization of this compound and the characterization of the resulting materials.
Biochemical probes are essential tools for studying biological processes. These molecules are often designed with a reactive group for attaching to a target molecule and a reporter group (e.g., a fluorescent tag) for detection. The dual functionality of this compound provides a scaffold for the synthesis of such probes. For instance, the carboxylic acid could be used to link to a biomolecule of interest, while the hydroxymethyl group could be modified to carry a reporter tag.
The broader class of phenoxyacetic acid derivatives has been explored for the development of bioactive molecules. This foundational work on related structures could inform the future design of biochemical probes based on the this compound scaffold.
The principles of green chemistry are increasingly important in chemical synthesis. For phenoxyacetic acid and its derivatives, research has explored more environmentally benign synthetic routes. These include microwave-assisted synthesis and the use of efficient and recyclable catalysts. For example, a green synthesis of quinoxaline (B1680401) derivatives has been developed using microwave irradiation.
While specific sustainable synthesis methods for this compound are not widely reported, the general methodologies developed for other phenoxyacetic acids could likely be adapted. Future research in this area would focus on reducing solvent use, minimizing energy consumption, and utilizing non-toxic reagents and catalysts.
Q & A
Q. What are the common synthetic routes for [3-(Hydroxymethyl)phenoxy]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling phenolic derivatives with chloroacetic acid or its esters under alkaline conditions. For example:
Nucleophilic Substitution : React 3-(hydroxymethyl)phenol with chloroacetic acid in the presence of NaOH (1:1.2 molar ratio) at 60–80°C for 6–8 hours .
Ester Hydrolysis : Use methyl or ethyl esters of this compound, hydrolyzed with 1M HCl/NaOH under reflux (3–4 hours) to yield the carboxylic acid .
Key Considerations :
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Use multi-spectroscopic techniques:
- IR Spectroscopy : Confirm O–H (broad peak ~3000 cm⁻¹), C=O (1700–1720 cm⁻¹), and aromatic C–H stretches .
- NMR (¹H/¹³C) :
- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), hydroxymethyl (–CH₂OH, δ 4.5–4.7 ppm), and acetic acid (–CH₂COOH, δ 3.8–4.0 ppm) .
- ¹³C NMR : Carboxylic acid (δ 170–175 ppm), aromatic carbons (δ 110–150 ppm), and hydroxymethyl (δ 60–65 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., m/z 196.2 for C₉H₁₀O₄) .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : Degrades under heat (>100°C), moisture, or strong acids/bases. Store in airtight containers at 2–8°C .
- Incompatibilities : Avoid contact with oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄), which may alter the hydroxymethyl or acetic acid moieties .
- Handling : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. Decontaminate spills with ethanol followed by water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in pharmacological data (e.g., kinase inhibition vs. no activity) may arise from:
Purity Variations : Validate compound purity via HPLC and elemental analysis .
Assay Conditions : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .
Structural Analogues : Compare activity with structurally similar compounds (e.g., methyl vs. hydroxymethyl substitutions) to identify pharmacophores .
Example : A 2024 study found that esterification of the acetic acid group reduced ROCK2 inhibition by 70%, highlighting the critical role of the free carboxylic acid .
Q. What strategies optimize the biodegradability assessment of this compound in environmental studies?
- Methodological Answer :
- OECD 301D Test : Incubate the compound with activated sludge (30 mg/L) for 28 days. Monitor degradation via COD (Chemical Oxygen Demand) and TOC (Total Organic Carbon) analysis .
- Soil Mobility : Use column chromatography with soil samples to measure adsorption coefficients (Kd). Low Kd (<10) indicates high mobility, requiring containment strategies .
- Metabolite Identification : Employ LC-QTOF-MS to detect breakdown products (e.g., phenolic acids) .
Q. How do electronic effects of substituents influence the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- DFT Calculations : Analyze HOMO/LUMO energies (e.g., Gaussian 16) to predict sites for electrophilic/nucleophilic attack. The hydroxymethyl group donates electrons via resonance, activating the para position .
- Experimental Validation : Compare reaction rates of derivatives (e.g., nitro vs. methoxy substituents) in esterification or amidation reactions. For example, electron-withdrawing groups reduce nucleophilicity of the phenolic oxygen, slowing reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
